(E)-nonadec-7-enoic acid

Descripción general

Descripción

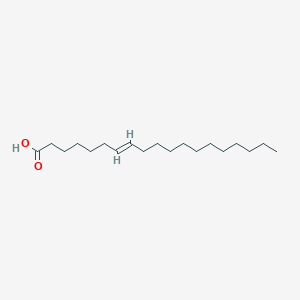

7E-nonadecenoic acid is a long-chain monounsaturated fatty acid with the molecular formula C19H36O2. It is characterized by the presence of a double bond at the 7th carbon position in the E-configuration. This compound is part of the broader class of fatty acids, which are essential components of lipids in biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7E-nonadecenoic acid typically involves the selective hydrogenation of polyunsaturated fatty acids or the elongation of shorter-chain fatty acids. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as triphenylphosphine .

Industrial Production Methods

Industrial production of 7E-nonadecenoic acid may involve the extraction and purification from natural sources such as plant oils or microbial fermentation. The process includes steps like saponification, esterification, and distillation to isolate and purify the fatty acid .

Análisis De Reacciones Químicas

Types of Reactions

7E-nonadecenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or a diol using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can yield nonadecanoic acid.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond position using reagents like bromine (Br2) or chlorine (Cl2)

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4

Reduction: Pd/C, hydrogen gas (H2)

Substitution: Br2, Cl2

Major Products Formed

Oxidation: Epoxides, diols

Reduction: Nonadecanoic acid

Substitution: Halogenated derivatives

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

(E)-nonadec-7-enoic acid, also known by its chemical formula C19H36O2, features a double bond at the 7th carbon position. This unsaturation contributes to its reactivity and functional properties in biological systems. Its structural characteristics allow it to participate in various biochemical pathways and interactions.

Biological Applications

-

Nutritional Value :

- Long-chain fatty acids like this compound are integral to human nutrition. They are involved in cellular membrane structure and function, influencing fluidity and permeability.

- Research indicates that unsaturated fatty acids can modulate inflammatory responses, potentially benefiting cardiovascular health and metabolic functions .

-

Antioxidant Properties :

- Studies have shown that derivatives of fatty acids can activate Nrf2, a transcription factor that regulates antioxidant gene expression. This compound may exhibit similar properties, suggesting potential applications in mitigating oxidative stress .

- The compound's electrophilic nature allows it to interact with cellular signaling pathways, which could lead to therapeutic uses in conditions characterized by oxidative damage.

-

Anti-inflammatory Effects :

- Fatty acids have been implicated in the modulation of inflammatory pathways. The ability of this compound to inhibit NF-κB signaling suggests its potential as an anti-inflammatory agent .

- Research on related compounds indicates that they can reduce the production of pro-inflammatory cytokines, making them candidates for developing anti-inflammatory therapies.

Industrial Applications

-

Biodegradable Polymers :

- The unique properties of this compound make it suitable for incorporation into biodegradable polymers. Its long carbon chain can enhance the mechanical properties of bioplastics, promoting sustainability in material science.

- Studies have explored the synthesis of polyesters from fatty acids, demonstrating that such materials can possess desirable characteristics for packaging and other applications .

-

Surfactants :

- Fatty acids are commonly used as surfactants due to their amphiphilic nature. This compound could be utilized in formulating eco-friendly surfactants for various industrial applications, including cosmetics and cleaning products.

- The surfactant properties can be optimized by modifying the fatty acid structure or combining it with other compounds to enhance solubility and emulsification capabilities.

Case Studies

Mecanismo De Acción

The mechanism of action of 7E-nonadecenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various molecular targets, including enzymes and receptors, modulating their activity. The pathways involved may include lipid signaling and metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

Nonadecanoic acid: A saturated fatty acid with no double bonds.

10E-nonadecenoic acid: A monounsaturated fatty acid with a double bond at the 10th carbon position.

10Z-nonadecenoic acid: A monounsaturated fatty acid with a double bond at the 10th carbon position in the Z-configuration

Uniqueness

7E-nonadecenoic acid is unique due to its specific double bond position and configuration, which confer distinct chemical and biological properties. Its E-configuration at the 7th carbon position differentiates it from other nonadecenoic acids, affecting its reactivity and interaction with biological systems .

Actividad Biológica

(E)-nonadec-7-enoic acid, a long-chain unsaturated fatty acid, has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicine and nutrition, supported by recent research findings.

This compound is characterized by the following molecular structure:

- Chemical Formula : CHO

- Molecular Weight : 296.49 g/mol

- IUPAC Name : this compound

This fatty acid features a double bond at the seventh carbon position, which contributes to its reactivity and biological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially benefiting conditions like arthritis and cardiovascular diseases.

- Antimicrobial Activity : Preliminary data indicate that this compound possesses antimicrobial properties against various pathogens.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results demonstrated a significant ability to reduce oxidative stress markers in vitro, suggesting its potential as a dietary antioxidant.

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH | 0.15 |

| ABTS | 0.12 |

Anti-inflammatory Mechanisms

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages. This suggests its potential use in managing chronic inflammatory conditions.

Antimicrobial Activity

In vitro studies have assessed the antimicrobial efficacy of this compound against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.05 mg/mL |

| Escherichia coli | 0.10 mg/mL |

| Pseudomonas aeruginosa | 0.08 mg/mL |

These findings indicate that this compound may serve as a natural preservative or therapeutic agent against bacterial infections.

Case Studies

-

Case Study on Inflammation :

A clinical trial investigated the effects of dietary supplementation with this compound in patients with rheumatoid arthritis. Results indicated a reduction in joint pain and swelling after eight weeks of supplementation. -

Case Study on Antioxidant Effects :

Another study involving healthy adults demonstrated that intake of this compound-rich oils led to significant decreases in oxidative stress markers, supporting its role as an effective dietary antioxidant.

Propiedades

IUPAC Name |

(E)-nonadec-7-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSJMRUSWQBXNI-OUKQBFOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C/CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313008 | |

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191544-99-7 | |

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191544-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (7E)-7-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.